molecular formula C14H15N3OS B214763 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

Cat. No. B214763
M. Wt: 273.36 g/mol
InChI Key: IGKOGNJKHLGBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea, also known as MPTU, is a chemical compound with potential applications in scientific research. MPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is not fully understood. However, it has been suggested that 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been found to modulate the activity of certain ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to have anti-inflammatory properties. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea in lab experiments is its potential for use in cancer therapy and neuroprotection. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been found to have low toxicity, which makes it a safer compound to work with in the lab. However, one limitation of using 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea. One area of research is to further elucidate the mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea. This may involve identifying the specific enzymes and proteins that 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea interacts with. Another area of research is to explore the potential use of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea in combination with other drugs for cancer therapy. Finally, research could be conducted to develop new derivatives of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea with improved solubility and pharmacological properties.

Synthesis Methods

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxybenzoyl chloride with pyridine-2-carbaldehyde to form 1-(4-methoxybenzoyl)-3-(pyridin-2-yl)thiourea. This compound can then be treated with sodium hydrosulfide to yield 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to have potential applications in scientific research. One area of research where 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been studied is in the field of cancer. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C14H15N3OS/c1-18-13-7-5-11(6-8-13)17-14(19)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,19)

InChI Key

IGKOGNJKHLGBBO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2

Origin of Product

United States

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